Calcium levulinate dihydrate

Description

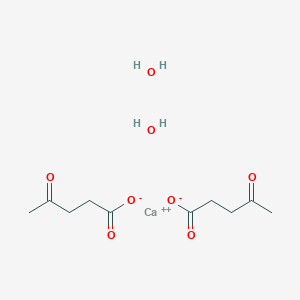

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O3.Ca/c2*1-4(6)2-3-5(7)8;/h2*2-3H2,1H3,(H,7,8);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKDPOQXVKRLEP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)[O-].CC(=O)CCC(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-76-2 (Parent) | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8060454 | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Merck Index] Solid; [TCI America MSDS] | |

| Record name | Calcium levulinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20112 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-64-0 | |

| Record name | Calcium levulinate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium levulinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13800 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-oxo-, calcium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(4-oxovalerate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM LEVULINATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLQ966USIL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Calcium Levulinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium levulinate dihydrate is an organic calcium salt that serves as a vital source of calcium in pharmaceutical formulations and nutritional supplements.[1][2][3] Its favorable properties, including good solubility and bioavailability, make it a preferred choice for various applications, including parenteral and oral dosage forms.[2][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data in structured tables, detailing experimental protocols for its characterization, and illustrating the general workflow for its analysis.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are critical for formulation development, quality control, and ensuring the therapeutic efficacy and safety of the final drug product.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | Calcium di(4-oxopentanoate) dihydrate | [1] |

| Synonyms | Levulinic acid calcium salt dihydrate, Calcium bis(4-oxovalerate) dihydrate | [5][6][7] |

| CAS Number | 5743-49-7 | [1][3][5][6][8] |

| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | [1][5][7][8] |

| Molecular Weight | 306.32 g/mol | [7][8] |

| Appearance | White or almost white, crystalline powder. It may have a faint odor suggestive of burnt sugar. | [1][8] |

Table 2: Quantitative Physicochemical Data for this compound

| Parameter | Value/Range | References |

| Melting Point | 119 – 125 °C | [1][5][8] |

| 121.0 to 125.0 °C | [5] | |

| 123 °C | [7] | |

| 140-144°C | [6] | |

| pH (1 in 10 solution) | 7.0 – 8.5 | [1][8] |

| 6.8 - 7.8 | [1][9] | |

| Loss on Drying | 10.5% – 12.0% (at 60°C under vacuum) | [1][9] |

| 11.0% - 12.5% (at 105°C) | [1][9] | |

| Solubility | Freely soluble in water. | [1][3][5][6] |

| Very slightly soluble in ethanol (96%). | [1][3][5][6] | |

| Practically insoluble in methylene chloride. | [1][3][5][6] | |

| High solubility of more than 30% at 25°C. | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of this compound. The following are key experimental protocols adapted from pharmacopeial monographs and scientific literature.

Identification by Thin-Layer Chromatography (TLC)

This method is used to confirm the identity of the substance by comparing its chromatographic behavior to a reference standard.

-

Test Solution Preparation: Dissolve 60 mg of the substance to be examined in water and dilute to 1 ml with the same solvent.[1]

-

Reference Solution Preparation: Dissolve 60 mg of this compound reference standard (CRS) in water and dilute to 1 ml with the same solvent.[1]

-

Plate: TLC silica gel plate.[1]

-

Mobile Phase: A mixture of concentrated ammonia, ethyl acetate, water, and ethanol (96 per cent) in a volumetric ratio of 10:10:30:50.[1]

-

Application: Apply 10 μl of each solution to the plate.[1]

-

Development: Allow the chromatogram to develop over a path of 10 cm.[1]

-

Drying: Dry the plate at 100-105°C for 20 minutes and allow it to cool.[1]

-

Detection: Spray the plate with a 30 g/l solution of potassium permanganate. Dry in a current of warm air for about 5 minutes or until the spots become yellow.[1]

-

Results: The principal spot in the chromatogram obtained with the test solution should be similar in position, color, and size to the principal spot in the chromatogram obtained with the reference solution.[1]

Determination of pH

The pH of a solution of this compound is a critical parameter for ensuring compatibility with physiological conditions and other formulation excipients.

-

Solution Preparation ("Solution S"): Dissolve 10.0 g of the substance in carbon dioxide-free water prepared from distilled water and dilute to 100.0 ml with the same solvent.[1][9]

-

Measurement: Measure the pH of "Solution S" using a calibrated pH meter.

-

Acceptance Criteria: The pH should be between 6.8 and 7.8.[1][9] For a 1 in 10 solution, the pH should be between 7.0 and 8.5.[1][8]

Loss on Drying

This test determines the amount of water and other volatile substances in the sample.

-

Method 1: Dry a 0.200 g sample at 105°C. The loss in weight should be between 11.0% and 12.5%.[1][9]

-

Method 2: Dry a sample at a pressure not exceeding 5 mm of mercury at 60°C for 5 hours. The loss in weight should be between 10.5% and 12.0%.[1][9]

Assay for Calcium Content

This assay determines the purity of the substance with respect to its calcium content.

-

Sample Preparation: Dissolve 0.240 g of the substance in 50 ml of water.[1]

-

Titration: Carry out a complexometric titration of calcium with 0.1 M sodium edetate.

-

Equivalence: 1 ml of 0.1 M sodium edetate is equivalent to 27.03 mg of C₁₀H₁₄CaO₆.[1]

-

Acceptance Criteria: The content should be between 98.0% and 101.0% on a dried basis.[1]

Visualizing the Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of this compound, from initial sample reception to final data analysis and reporting.

Caption: Workflow for Physicochemical Characterization.

Stability and Storage

This compound is generally a stable compound.[4][9] However, it is important to store it in well-closed containers to protect it from moisture and environmental contaminants.[9] When heated, it releases its water of crystallization and will decompose.[6][9] It is incompatible with strong oxidizing agents.[9]

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The data presented in the tables, along with the experimental protocols and characterization workflow, offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding and control of these properties are paramount for the successful formulation of safe, stable, and effective pharmaceutical products and nutritional supplements containing this compound.

References

- 1. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | 5743-49-7 [chemicalbook.com]

- 4. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. calcium levulinate | CAS#:5743-49-7 | Chemsrc [chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. americanelements.com [americanelements.com]

- 8. CALCIUM LEVULINATE USP DIHYDRATE - PCCA [pccarx.com]

- 9. Calcium Levulinate EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]

Synthesis of Calcium levulinate dihydrate from levulinic acid and calcium hydroxide.

An in-depth guide for researchers and drug development professionals on the synthesis of calcium levulinate dihydrate from levulinic acid and calcium hydroxide, detailing experimental protocols, and key reaction parameters.

Calcium levulinate, a calcium salt of levulinic acid, is recognized for its high calcium content, excellent solubility, and suitability for various applications, including as a food fortifier and in pharmaceutical preparations such as tablets, capsules, and injections.[1][2][3][4] Its synthesis via the direct reaction of levulinic acid with calcium hydroxide is a straightforward and efficient method.[1][2][3][4][5] This technical guide provides a comprehensive overview of the synthesis process, purification, and characterization of this compound.

Reaction Overview

The fundamental reaction for the synthesis of calcium levulinate involves the neutralization of levulinic acid with calcium hydroxide to form the calcium salt, as depicted in the following reaction scheme.

Caption: Reaction scheme for the synthesis of calcium levulinate.

Experimental Protocols

Two primary methodologies for the synthesis of this compound from levulinic acid and calcium hydroxide are detailed below. The first is a room temperature synthesis, and the second is a synthesis at elevated temperature.

Method 1: Room Temperature Synthesis

This method involves the direct addition of levulinic acid to a suspension of calcium hydroxide at ambient temperature.

Materials:

-

Levulinic Acid

-

Calcium Hydroxide

-

Deionized Water

Procedure:

-

Add a measured amount of calcium hydroxide to a reactor vessel.

-

Add water and stir to dissolve the calcium hydroxide.

-

Slowly add levulinic acid to the calcium hydroxide solution at room temperature (20-25 °C) while stirring.

-

Monitor the pH of the reaction mixture, aiming for a final pH of 6.7-6.8 to ensure complete reaction.[1]

-

Proceed with decolorization and filtration of the resulting solution.

-

Induce crystallization by cooling the filtrate to a low temperature (0-5 °C).

-

Collect the crystals by filtration, wash with water, and dry to obtain the final product.[5]

Method 2: High-Temperature Synthesis

This protocol utilizes heat to ensure the complete dissolution and reaction of the starting materials, often resulting in high yields.

Materials:

-

Levulinic Acid (1.160 g, 10.0 mmol)

-

Calcium Hydroxide (0.370 g, 5.00 mmol)

-

Deionized Water (200 mL)

Procedure:

-

Add levulinic acid to a suspension of calcium hydroxide in deionized water in a beaker.

-

Heat the mixture to boiling while stirring with a magnetic stirrer until a clear solution is formed.

-

Transfer the clear solution to an evaporating dish and allow it to crystallize at room temperature.

-

Collect the product via suction filtration.

-

Dry the collected crystals at 363 K (90 °C) for 24 hours to yield white, needle-shaped crystals of this compound.[6]

Process Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Caption: General experimental workflow for calcium levulinate synthesis.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

| Parameter | Value | Reference |

| Reactant Quantities (Method 1) | 78 g Calcium Hydroxide, 205 mL Levulinic Acid | [1] |

| Reactant Molar Ratio (Method 2) | 2:1 (Levulinic Acid : Calcium Hydroxide) | [6] |

| Reaction Temperature (Method 1) | 20-25 °C | [1][5] |

| Reaction Temperature (Method 2) | Boiling | [6] |

| Final pH | 6.7-6.8 | [1] |

| Crystallization Temperature | 0-5 °C (Method 1) | [1][5] |

| Yield (Method 2) | 95% | [6] |

| Table 1: Reaction Conditions and Yield |

| Property | Value | Reference |

| Appearance | White or almost white, crystalline powder | [7] |

| Molecular Formula | C10H18CaO8 (Dihydrate) | [4] |

| Molecular Weight | 306.32 g/mol (Dihydrate) | [7] |

| Solubility in Water | Freely soluble (>30% at 25 °C) | [2][3][7] |

| Solubility in Ethanol (96%) | Very slightly soluble | [7] |

| pH (1 in 10 solution) | 7.0 - 8.5 | [8] |

| Melting Range | 119 - 125 °C | [8] |

| Loss on Drying | 10.5% - 12.0% | [8] |

| Table 2: Physicochemical Properties of this compound |

Characterization and Quality Control

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques as specified in pharmacopeial monographs.

-

Identification:

-

Infrared Absorption Spectrophotometry: Comparison with a reference standard of this compound.[7]

-

Thin-Layer Chromatography (TLC): The principal spot in the chromatogram of the test solution should be similar in position, color, and size to that of the reference solution.[7]

-

Test for Calcium: A 1 in 10 solution responds to standard tests for calcium.[8][9]

-

Iodoform Test: A precipitate of iodoform is produced upon the addition of iodine to an alkaline solution of the substance.[8][9]

-

-

Purity Assessment:

-

Chloride, Sulfate, and Heavy Metals: Limits are specified in pharmacopeias.[8][9]

-

Reducing Sugars: No red precipitate should be formed immediately upon boiling with alkaline cupric tartrate solution after acid hydrolysis.[8][9]

-

Assay: The content of calcium levulinate is determined by titration with edetate disodium (EDTA).[8][9]

-

Conclusion

The synthesis of this compound from levulinic acid and calcium hydroxide is a robust and high-yielding process. The choice between room temperature and high-temperature synthesis may depend on the desired reaction time and energy expenditure. The resulting product is a highly soluble and bioavailable source of calcium, making it valuable for the pharmaceutical and food industries. Adherence to established analytical methods is crucial for ensuring the quality and purity of the final product for its intended applications.

References

- 1. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CN1111150C - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]

- 6. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [calciumdobesilate.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. Calcium Levulinate [drugfuture.com]

Unraveling the Crystalline Architecture of Calcium Levulinate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of calcium levulinate dihydrate, a compound of interest in pharmaceutical formulations and as a calcium supplement. The following sections detail the precise atomic arrangement, molecular geometry, and the experimental protocols utilized in its characterization, offering a foundational resource for further research and development.

Crystallographic Data Summary

The crystal structure of this compound, with the chemical formula [Ca(C₅H₇O₃)₂(H₂O)₂]n, has been determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbcn.[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical Formula | C₁₀H₁₈CaO₈ |

| Formula Weight | 306.32 g/mol |

| Temperature | 100 K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| Unit Cell Dimensions | |

| a | 17.644 (3) Å |

| b | 9.9627 (19) Å |

| c | 7.8160 (15) Å |

| Volume | 1373.9 (5) ų |

| Z | 4 |

| Calculated Density | 1.481 Mg/m³ |

| Absorption Coefficient | 0.49 mm⁻¹ |

| F(000) | 648 |

| Crystal Size | 0.94 x 0.11 x 0.08 mm |

| Theta range for data collection | 2.3° to 30.5° |

| Reflections collected | 11806 |

| Independent reflections | 1664 |

| R(int) | 0.020 |

| Goodness-of-fit on F² | 1.16 |

| Final R indices [I>2σ(I)] | R1 = 0.030, wR2 = 0.083 |

| R indices (all data) | R1 = not reported, wR2 = 0.083 |

Molecular Structure and Coordination Environment

The crystal structure of this compound reveals a one-dimensional coordination polymer.[2][3] The calcium (Ca²⁺) ion is situated on a twofold rotation axis and is octacoordinated, bonding to eight oxygen atoms.[1][2][4] This coordination sphere comprises two water molecules and six oxygen atoms from four distinct levulinate anions. The resulting geometry around the calcium ion is a distorted square antiprism.[1][2][4]

The levulinate ligands exhibit a bidentate chelate and a bridging coordination mode.[1][2][5] This dual functionality of the levulinate anions leads to the formation of a polymeric chain extending along the c-axis.[1][2][4] The Ca···Ca separation within this chain is 4.0326 (7) Å.[1][2][5]

Table 2: Selected Bond Lengths (Å) [2]

| Bond | Length (Å) |

| Ca1—O1ⁱ | 2.3546 (10) |

| Ca1—O1ⁱⁱ | 2.3546 (10) |

| Ca1—O2 | 2.4820 (11) |

| Ca1—O2ⁱⁱⁱ | 2.4820 (10) |

Symmetry codes: (i) -x+1, -y, -z; (ii) x, -y, z-1/2; (iii) -x+1, y, -z+1/2

Table 3: Hydrogen Bond Geometry (Å, °) [5]

| D—H···A | D—H | H···A | D···A | D—H···A (°) |

| O4—H4A···O3ⁱᵛ | 0.90 | 2.02 | 2.8568 (15) | 155 |

| O4—H4B···O2ᵛ | 0.90 | 1.87 | 2.7519 (14) | 168 |

Symmetry codes: (iv) x-1/2, -y+1/2, -z+1/2; (v) -x+1, -y, -z

The polymeric chains are further interconnected through a network of hydrogen bonds. The coordinating water molecules act as donors, forming intra-chain hydrogen bonds with the carboxylate oxygen atoms and inter-chain hydrogen bonds with the carbonyl oxygen atoms of adjacent chains, resulting in a stable three-dimensional supramolecular structure.[1][2][5]

Experimental Protocols

Synthesis and Crystallization

The synthesis of this compound was achieved through an acid-base neutralization reaction.[3]

-

Reaction: Levulinic acid (1.160 g, 10.0 mmol) was added to a suspension of calcium hydroxide (0.370 g, 5.00 mmol) in 200 mL of deionized water.[5]

-

Dissolution: The mixture was heated to boiling with magnetic stirring to obtain a clear solution.[5]

-

Crystallization: The hot solution was transferred to an evaporating dish and allowed to cool and crystallize at room temperature.[5] For the growth of single crystals suitable for X-ray diffraction, a saturated solution of the synthesized this compound in a 20% methanol in water mixture was allowed to stand at room temperature for five days.[5]

-

Isolation: The resulting white, needle-shaped crystals were collected by suction filtration and dried at 363 K for 24 hours.[5] The reported yield was 95%.[5]

X-ray Data Collection and Structure Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection: A Bruker SMART APEXII CCD area-detector diffractometer was used for data collection.[1] The data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at a temperature of 100 K.[1] A combination of φ and ω scans was employed to collect the diffraction data.[1]

-

Data Reduction: The collected data were processed using the SAINT software package.[1] A multi-scan absorption correction was applied using SADABS.[1]

-

Structure Solution and Refinement: The crystal structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[1] The positions of hydrogen atoms were inferred from neighboring sites and constrained to ride on their parent atoms.[1]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the crystal structure determination and the logical flow of the crystallographic data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 5743-49-7 | Benchchem [benchchem.com]

- 4. Crystal structure of a polymeric this compound: catena-poly[[di-aqua-calcium]-bis-(μ2-4-oxo-butano-ato)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

Solubility Profile of Calcium Levulinate Dihydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium levulinate dihydrate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, a general experimental protocol for solubility determination, and logical diagrams to guide researchers in their work with this compound.

Introduction to this compound

This compound is the calcium salt of levulinic acid, a versatile platform chemical derived from biomass. It is a white crystalline or amorphous powder with a faint odor suggestive of burnt sugar.[1][2] This compound is primarily used as a source of calcium in pharmaceutical and nutraceutical applications. Understanding its solubility in different organic solvents is crucial for various processes, including purification, crystallization, formulation development, and drug delivery.

Solubility Data

| Solvent | Solubility Description | Source(s) |

| Ethanol (96%) | Very slightly soluble | [3][4][5] |

| Alcohol | Slightly soluble | [1][2] |

| Methylene Chloride | Practically insoluble | [3][4][5] |

| Ether | Insoluble | [1][2] |

| Chloroform | Insoluble | [1][2] |

It is important to note that some sources indicate solubility in chloroform and dichloromethane, which contradicts the findings presented in the table. This highlights the need for empirical determination of solubility for specific applications.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a sparingly soluble salt like this compound in an organic solvent. This method can be adapted based on the specific solvent and available analytical equipment.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade or equivalent)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, vacuum filtration system)

-

Oven for drying

-

Glass vials with screw caps

-

Spatula and weighing paper

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) syringe.

-

Filtration: Immediately filter the supernatant through a syringe filter (with a membrane compatible with the solvent) into a pre-weighed, dry vial. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Weigh the vial containing the filtered solution. Then, carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or in an oven at a temperature below the decomposition point of this compound.

-

Residue Weighing: Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature and then weigh it on the analytical balance. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

Calculation of Solubility: The solubility can be expressed in various units, such as g/100 mL or mg/mL.

-

Solubility ( g/100 mL): (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

-

Solubility (mg/mL): Mass of residue (mg) / Volume of supernatant taken (mL)

-

-

Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to the solubility of this compound.

Caption: A logical workflow for the experimental determination of solubility.

Caption: Key factors influencing the solubility of a compound.

Conclusion

This technical guide summarizes the currently available information on the solubility of this compound in organic solvents. While quantitative data is scarce, the qualitative descriptions provide a useful starting point for researchers. The provided general experimental protocol offers a framework for determining precise solubility values tailored to specific research and development needs. It is recommended that researchers empirically determine the solubility of this compound in their specific solvent systems to ensure accurate and reliable results for their applications.

References

- 1. scribd.com [scribd.com]

- 2. Description and Solubility - C [drugfuture.com]

- 3. Specifications, Uses, SDS of Calcium Levulinate Manufacturers [kingofchemicals.com]

- 4. Calcium Levulinate BP Ph Eur USP Grade Manufacturers [aakashmanthanindustries.com]

- 5. Calcium Levulinate EP IP BP USP Grade n Pure Manufacturers, SDS [mubychem.com]

In-Depth Technical Guide to the Thermal Decomposition Profile of Calcium Levulinate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition profile of calcium levulinate dihydrate ([Ca(C₅H₇O₃)₂(H₂O)₂]n). The information collated herein is intended to support research and development activities where the thermal stability and degradation characteristics of this compound are of critical importance. This document details the multi-stage decomposition process, presents quantitative data in a structured format, outlines relevant experimental protocols, and provides visual representations of the decomposition pathway and analytical workflow.

Overview of Thermal Decomposition

This compound, a polymeric calcium carboxylate, undergoes a multi-step decomposition process upon heating.[1] This process begins with the loss of its two molecules of water of hydration, followed by the decomposition of the anhydrous salt. The thermal degradation of the levulinate moiety proceeds through several stages, ultimately yielding a final inorganic residue. The precise nature and temperature ranges of these decomposition steps are critical parameters for applications in drug formulation and development, where thermal stability can impact manufacturing processes, storage, and product shelf-life.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound can be characterized by thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. The following tables summarize the key quantitative data associated with its decomposition.

Table 1: Dehydration of this compound

| Parameter | Value | Reference |

| Description | Loss of two water molecules | [1] |

| Theoretical Mass Loss (%) | 11.76% | Calculated |

| USP Specified Mass Loss (%) | 10.5% - 12.0% | [1] |

| Typical Temperature Range (°C) | ~100 - 120 | [2][3] |

Note: The theoretical mass loss is calculated based on the molecular weight of this compound (306.32 g/mol ). The temperature range is typical for the dehydration of hydrated calcium carboxylate salts.

Table 2: Decomposition of Anhydrous Calcium Levulinate

| Stage | Description | Temperature Range (°C) | Gaseous Products | Solid Intermediate/Residue |

| Stage 1 | Initial decomposition of the levulinate salt | 400 - 500 | Organic fragments | Carbonaceous material |

| Stage 2 | Decomposition of intermediate products | 600 - 800 | CO₂ | Calcium Carbonate (CaCO₃) |

| Final Residue | >800 | Calcium Oxide (CaO) (expected) |

Note: The data for the decomposition of the anhydrous salt is primarily derived from studies on mixtures of calcium levulinate and calcium formate, where the behavior at higher temperatures is noted to be similar to that of pure calcium levulinate.[4] The decomposition of many calcium carboxylates is known to proceed via a carbonate intermediate.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition profile of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the dehydration and decomposition of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup:

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

The instrument is programmed with a linear heating ramp, for example, 10 °C/min.

-

The temperature range is set from ambient temperature to approximately 900 °C to ensure complete decomposition.

-

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify the thermal transitions (e.g., dehydration, melting, decomposition) and their associated enthalpy changes.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is weighed into an aluminum DSC pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

The DSC cell is purged with an inert gas.

-

The instrument is programmed with the same heating rate as the TGA experiment to allow for direct comparison of results.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Data Analysis: The resulting DSC curve is analyzed for endothermic (heat absorbing) and exothermic (heat releasing) peaks. Endothermic events typically correspond to dehydration and melting, while decomposition can be either endothermic or exothermic. The area under each peak can be integrated to determine the enthalpy change of the transition.

Visualizations

Proposed Thermal Decomposition Pathway

The following diagram illustrates the proposed multi-step thermal decomposition of this compound.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

This diagram outlines a typical workflow for the thermal analysis of a hydrated salt like this compound.

Caption: A typical experimental workflow for thermal analysis.

References

Spectroscopic Characterization of Calcium Levulinate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of calcium levulinate dihydrate (C₁₀H₁₄CaO₆·2H₂O), a widely used calcium supplement in the pharmaceutical and food industries.[1][2][3] A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and regulatory compliance. This document outlines the fundamental principles and expected results for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy analysis of this compound.

Molecular Structure

This compound is the calcium salt of levulinic acid, an organic acid derived from cellulose. The compound consists of a calcium cation (Ca²⁺) coordinated to two levulinate anions and two water molecules of hydration. The levulinate anion possesses a ketone and a carboxylate functional group, which are key to its spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound in solution. For this compound, ¹H (proton) and ¹³C (carbon-13) NMR are the most relevant.

¹H NMR Spectroscopy

Experimental Protocol:

A general protocol for obtaining a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), as the compound is freely soluble in water.[4] The use of D₂O will exchange with the labile protons of the water of hydration and any residual carboxylic acid, so these signals will not be observed.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: Acquire the spectrum at a standard temperature, such as 25°C. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts should be referenced to a suitable internal or external standard. For D₂O, the residual HDO signal (around 4.79 ppm) can be used as a reference.

Expected ¹H NMR Data:

| Assignment | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Integration |

| CH₃ (Methyl) | ~2.2 | Singlet | 3H |

| CH₂ (Methylene adjacent to ketone) | ~2.8 | Triplet | 2H |

| CH₂ (Methylene adjacent to carboxylate) | ~2.5 | Triplet | 2H |

Note: The formation of the calcium salt is expected to cause a slight upfield shift of the protons adjacent to the carboxylate group compared to levulinic acid due to the donation of electron density to the carboxylate.

¹³C NMR Spectroscopy

Experimental Protocol:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the following key differences:

-

Sample Preparation: A higher concentration of the sample (20-50 mg) may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Data Acquisition: ¹³C NMR experiments require a larger number of scans and a wider spectral width (typically 0-220 ppm). Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Expected ¹³C NMR Data:

The predicted ¹³C chemical shifts for the levulinate anion are summarized below:

| Assignment | Chemical Shift (δ) in ppm (Predicted) |

| C=O (Ketone) | ~208 |

| C=O (Carboxylate) | ~180 |

| CH₂ (Methylene adjacent to ketone) | ~38 |

| CH₂ (Methylene adjacent to carboxylate) | ~29 |

| CH₃ (Methyl) | ~30 |

Note: Similar to ¹H NMR, the carboxylate carbon signal is expected to be shifted slightly upfield upon salt formation compared to the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The British Pharmacopoeia (BP) and United States Pharmacopeia (USP) list infrared absorption spectrophotometry as a key identification test for this compound.[4]

Experimental Protocol:

A standard protocol for obtaining an FTIR spectrum of solid this compound is as follows, often using the Attenuated Total Reflectance (ATR) technique:

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal. Alternatively, the potassium bromide (KBr) pellet method can be used, where a small amount of the sample is ground with KBr and pressed into a thin pellet.

-

Instrumentation: Use a benchtop FTIR spectrometer equipped with an ATR accessory or a sample holder for KBr pellets.

-

Data Acquisition: Collect a background spectrum of the empty ATR crystal or a pure KBr pellet. Then, collect the sample spectrum. Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Expected FTIR Data:

The FTIR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| O-H stretch (water of hydration) | 3500 - 3200 | Broad absorption due to hydrogen-bonded water molecules. |

| C-H stretch (aliphatic) | 3000 - 2850 | Absorptions from the methyl and methylene groups. |

| C=O stretch (ketone) | ~1715 | Strong, sharp absorption characteristic of a ketone. |

| C=O stretch (asymmetric, carboxylate) | 1600 - 1550 | Strong absorption due to the asymmetric stretching of the carboxylate anion. |

| C=O stretch (symmetric, carboxylate) | 1450 - 1360 | Weaker absorption from the symmetric stretching of the carboxylate anion. |

| O-H bend (water of hydration) | ~1630 | Bending vibration of the water molecules, may overlap with other peaks. |

Note: The presence of strong absorptions for the carboxylate anion and the broad O-H stretching band from the water of hydration are key features for the identification of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound by NMR and FTIR provides a comprehensive understanding of its molecular structure and purity. While experimental data in the public domain is limited, the expected spectroscopic features can be reliably predicted based on its chemical structure. The protocols and expected data presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and quality control of this important pharmaceutical and nutraceutical ingredient. Adherence to standardized protocols, such as those outlined in pharmacopoeias, is essential for ensuring the quality and consistency of this compound.

References

Calcium Levulinate Dihydrate: A Bio-Based Chemical Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium levulinate dihydrate, a salt of the bio-derived platform chemical levulinic acid, is unequivocally a bio-based chemical. Its synthesis originates from renewable biomass resources, positioning it as a sustainable alternative to petroleum-derived chemicals. This technical guide provides an in-depth analysis of its bio-based production, experimental methodologies, and key physicochemical properties, underscoring its significance in various scientific and pharmaceutical applications.

The Bio-Based Production Pathway

The production of this compound is a two-step process that begins with the acid-catalyzed hydrolysis of lignocellulosic biomass to produce levulinic acid. This is followed by a neutralization reaction with a calcium source to yield the final product.

From Biomass to Levulinic Acid

Levulinic acid is recognized as a top-tier bio-based platform molecule due to its versatile chemical structure and its accessibility from abundant, non-food biomass. The general pathway involves the conversion of C6 sugars, primarily glucose derived from cellulose, into 5-hydroxymethylfurfural (HMF), which is subsequently rehydrated to form levulinic acid and formic acid.

The following diagram illustrates the conversion of biomass into levulinic acid:

The Role of Levulinic Acid as a Precursor to Calcium Levulinate Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of calcium levulinate dihydrate from its precursor, levulinic acid. The document details the chemical transformation, experimental protocols, and the resulting compound's significance in pharmaceutical applications, particularly in drug development.

Introduction: From Bio-Based Platform Chemical to Pharmaceutical Excipient

Levulinic acid, a versatile platform chemical derived from the degradation of cellulose, serves as a crucial starting material for the synthesis of a variety of value-added chemicals.[1] Among its derivatives, this compound holds significant importance in the pharmaceutical industry. It is a highly soluble and bioavailable source of calcium, making it a preferred choice for calcium supplementation and as an excipient in drug formulations.[2][3] Its non-toxic nature and neutral pH further enhance its suitability for various pharmaceutical applications, including parenteral preparations.[4][5] This guide provides a comprehensive overview of the synthesis of this compound from levulinic acid, its physicochemical properties, and its role in drug development.

Synthesis of this compound from Levulinic Acid

The synthesis of this compound from levulinic acid is a straightforward acid-base neutralization reaction. The carboxylic acid group of levulinic acid reacts with a calcium salt, typically calcium hydroxide or calcium carbonate, to form the corresponding calcium salt and water (and carbon dioxide in the case of carbonate). The dihydrate form is then obtained through crystallization from an aqueous solution.

Reaction Mechanism

The fundamental reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of levulinic acid to the hydroxide ion (OH⁻) from calcium hydroxide or the carbonate ion (CO₃²⁻) from calcium carbonate.

-

With Calcium Hydroxide: Two molecules of levulinic acid react with one molecule of calcium hydroxide. The proton from each levulinic acid molecule is accepted by a hydroxide ion, forming two molecules of water and the calcium levulinate salt.

-

With Calcium Carbonate: Two molecules of levulinic acid react with one molecule of calcium carbonate. The protons from the levulinic acid molecules react with the carbonate ion to form carbonic acid (H₂CO₃), which is unstable and decomposes into water and carbon dioxide gas. The calcium ion then forms a salt with two levulinate anions.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility and optimization. Below are representative experimental protocols using calcium hydroxide and calcium carbonate as the calcium source.

Synthesis using Calcium Hydroxide

This protocol is adapted from a documented lab-scale synthesis.

Experimental Workflow:

Detailed Procedure:

-

Reaction Setup: Suspend calcium hydroxide in deionized water in a beaker with magnetic stirring.

-

Addition of Levulinic Acid: Slowly add levulinic acid to the suspension.

-

Reaction: Heat the mixture to boiling on a hot plate with continuous stirring until a clear solution is formed.

-

Crystallization: Transfer the hot, clear solution to an evaporating dish and allow it to cool to room temperature to induce crystallization.

-

Isolation: Collect the resulting white, needle-shaped crystals by suction filtration.

-

Drying: Dry the collected product to obtain this compound.

Synthesis using Calcium Carbonate

This method provides an alternative route using a more common and less caustic base.

Experimental Workflow:

Detailed Procedure:

-

Reaction Setup: Combine levulinic acid and calcium carbonate in water in a reaction vessel equipped with a stirrer and heating system.

-

Reaction: Heat the mixture to a specified temperature (e.g., 50°C) with constant stirring for a set duration (e.g., 2 hours).

-

Completion: The reaction is complete when the evolution of carbon dioxide gas ceases.

-

Filtration: Filter the hot solution to remove any unreacted calcium carbonate.

-

Crystallization: Allow the filtrate to cool to induce crystallization of this compound.

-

Isolation and Drying: Collect the crystals by filtration and dry them appropriately.

Quantitative Data and Physicochemical Properties

The following tables summarize key quantitative data from representative synthesis protocols and the physicochemical properties of this compound.

Table 1: Summary of Synthesis Parameters and Yields

| Parameter | Synthesis with Calcium Hydroxide | Synthesis with Calcium Carbonate |

| Levulinic Acid | 1.160 g (10.0 mmol) | - |

| Calcium Source | Calcium Hydroxide: 0.370 g (5.00 mmol) | Calcium Carbonate: 1.5 equivalents |

| Solvent | Deionized Water: 200 mL | Water |

| Reaction Temperature | Boiling | 50°C |

| Reaction Time | Until clear solution forms | 2 hours |

| Yield | 95% | Up to 97% |

Data for Calcium Hydroxide synthesis adapted from IUCr Journals (2015). Data for Calcium Carbonate synthesis adapted from a 2025 research publication.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Ca(C₅H₇O₃)₂ · 2H₂O |

| Molecular Weight | 306.32 g/mol |

| Appearance | White or almost white, crystalline powder |

| Solubility | Freely soluble in water; very slightly soluble in ethanol; practically insoluble in methylene chloride |

| Melting Point | 121.0 to 125.0 °C |

| pH (1 in 10 solution) | 7.0 to 8.5 |

| Loss on Drying | 10.5% to 12.0% |

Data compiled from various chemical and pharmaceutical data sources.

Role in Drug Development and Signaling Pathways

Calcium levulinate's high solubility and bioavailability make it an excellent choice for a calcium source in pharmaceutical formulations.[2] It is particularly valuable in injectable formulations for the rapid treatment of hypocalcemia.[6][7]

Calcium Levulinate as an Excipient

In drug development, calcium levulinate can be used as an excipient to:

-

Provide a source of calcium: In formulations designed to treat or prevent calcium deficiency.

-

Act as a buffering agent: Its neutral pH can help maintain the stability of the drug product.[4]

-

Improve API solubility and bioavailability: While not its primary role, as a salt, it can influence the overall formulation characteristics.

Interaction with Calcium Signaling Pathways

The therapeutic effects of calcium levulinate are primarily due to the physiological roles of the calcium ion (Ca²⁺) after dissociation. Calcium is a ubiquitous second messenger that regulates a vast array of cellular processes through various signaling pathways. An increase in intracellular calcium concentration, as would be supplemented by calcium levulinate, can activate these pathways.

One of the most critical calcium signaling pathways is the Phospholipase C (PLC) pathway .

As depicted in Figure 4, the administration of calcium levulinate can contribute to the overall intracellular calcium pool. This increased availability of Ca²⁺ can potentiate the effects of signaling cascades like the PLC pathway, which is crucial for processes such as neurotransmitter release, muscle contraction, and cell growth.[1][8] For drug development professionals, understanding how the calcium load from a formulation might interact with these fundamental cellular processes is critical for assessing both efficacy and potential side effects.

Conclusion

Levulinic acid is a valuable and sustainable precursor for the efficient synthesis of this compound. The straightforward neutralization reaction allows for high yields of a pure product with desirable physicochemical properties for pharmaceutical use. As a highly soluble and bioavailable source of calcium, this compound plays a significant role in drug formulations, not only for calcium supplementation but also potentially as a functional excipient. Its influence on fundamental calcium signaling pathways underscores the importance of considering the broader physiological impact of this key pharmaceutical ingredient in drug development.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Calcium Levulinate [molcal.com]

- 3. wbcil.com [wbcil.com]

- 4. globalcalcium.com [globalcalcium.com]

- 5. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. nbinno.com [nbinno.com]

- 8. Calcium signaling - Wikipedia [en.wikipedia.org]

A Technical Guide to Calcium Levulinate Dihydrate: Chemical Formula and Molecular Weight

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's chemical and physical properties is paramount. This guide provides a detailed technical overview of Calcium levulinate dihydrate, focusing on its chemical formula and molecular weight.

Chemical Identity and Composition

This compound is the hydrated calcium salt of levulinic acid. Its chemical structure consists of a central calcium atom ionically bonded to two levulinate anions, with two water molecules of hydration.

Chemical Formula: Ca(C₅H₇O₃)₂·2H₂O[1][2]

This formula can also be represented as C₁₀H₁₄CaO₆·2H₂O.[1]

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below, based on the atomic weights of its elements.

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |

| Calcium | Ca | 40.078[3][4][5][6][7] | 1 | 40.078 |

| Carbon | C | 12.011[8][9][10] | 10 | 120.11 |

| Hydrogen | H | 1.008[11][12][13] | 18 | 18.144 |

| Oxygen | O | 15.999[14][15] | 8 | 127.992 |

| Total Molecular Weight | 306.324 |

The molecular weight of this compound is 306.32 g/mol .[1]

Structural Representation

To visualize the elemental composition of this compound, the following diagram illustrates the connectivity of the atoms in the molecule.

References

- 1. CALCIUM LEVULINATE USP DIHYDRATE - PCCA [pccarx.com]

- 2. chembk.com [chembk.com]

- 3. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs [vedantu.com]

- 4. youtube.com [youtube.com]

- 5. cdn.wou.edu [cdn.wou.edu]

- 6. ptable.com [ptable.com]

- 7. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. webqc.org [webqc.org]

- 9. Atomic Data for Carbon (C ) [physics.nist.gov]

- 10. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 12. quora.com [quora.com]

- 13. Hydrogen - Wikipedia [en.wikipedia.org]

- 14. Interactive Periodic Table of Elements | Fisher Scientific [fishersci.com]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

Methodological & Application

Synthesis of Calcium Levulinate Dihydrate: An Application Note and Laboratory Protocol

Abstract

This document provides a detailed laboratory-scale protocol for the synthesis of calcium levulinate dihydrate (Ca(C₅H₇O₃)₂·2H₂O), a bio-based and water-soluble calcium salt. The synthesis is achieved through the neutralization of levulinic acid with calcium hydroxide. This protocol is intended for researchers, scientists, and professionals in drug development, offering a straightforward and high-yield method for producing this compound. All quantitative data is summarized, and a detailed experimental workflow is provided.

Introduction

Calcium levulinate is an organic calcium salt derived from levulinic acid, a versatile platform chemical obtained from the degradation of cellulose.[1] Due to its high water solubility, excellent bioavailability, and low toxicity, calcium levulinate is a preferred choice for calcium supplementation in pharmaceutical and food applications.[2][3][4] It is also explored as a chemical intermediate in the production of biofuels.[3][5] This application note describes a robust and reproducible laboratory procedure for the synthesis of this compound, yielding a high-purity product. The synthesis involves the direct reaction of levulinic acid with calcium hydroxide in an aqueous solution.[2][6][7]

Materials and Reagents

| Material/Reagent | Grade | Supplier | Notes |

| Levulinic Acid (C₅H₈O₃) | Reagent Grade, ≥98% | Sigma-Aldrich | Corrosive, handle with care. |

| Calcium Hydroxide (Ca(OH)₂) | Reagent Grade, ≥95% | Fisher Scientific | Irritant, avoid inhalation. |

| Deionized Water (H₂O) | Type II | Millipore | |

| Methanol (CH₃OH) | ACS Grade | VWR | Flammable, use in a fume hood. |

Experimental Protocol

The synthesis of this compound is based on the acid-base neutralization reaction between levulinic acid and calcium hydroxide.[5]

Reaction Stoichiometry

2 C₅H₈O₃ + Ca(OH)₂ → Ca(C₅H₇O₃)₂ + 2 H₂O

The subsequent crystallization from water incorporates two molecules of water to form the dihydrate.

Synthesis Procedure

-

Preparation of Reactants: In a 500 mL beaker, suspend 0.370 g (5.00 mmol) of calcium hydroxide in 200 mL of deionized water.[6]

-

Reaction: While stirring the suspension with a magnetic stirrer on a hot plate, add 1.160 g (10.0 mmol) of levulinic acid.[6]

-

Dissolution: Heat the mixture to boiling. Continue boiling and stirring until a clear solution is formed, indicating the completion of the reaction.[6]

-

Crystallization: Transfer the hot, clear solution to an evaporating dish and allow it to cool to room temperature. White, needle-shaped crystals of this compound will form.[6] For obtaining single crystals suitable for X-ray analysis, a saturated solution can be prepared in 20% methanol in water and left to stand for several days.[6][8]

-

Isolation of Product: Collect the crystals by suction filtration using a Büchner funnel.[6][8]

-

Drying: Dry the collected product at 90°C (363 K) for 24 hours to obtain the final this compound.[6][8] The expected yield is approximately 1.455 g (95%).[6][8]

Data Summary

The following table summarizes the quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Molar Mass of Levulinic Acid | 116.12 g/mol | N/A |

| Molar Mass of Calcium Hydroxide | 74.093 g/mol | N/A |

| Molar Mass of this compound | 306.32 g/mol | [9] |

| Stoichiometric Ratio (Levulinic Acid:Ca(OH)₂) | 2:1 | [6] |

| Reaction Temperature | Boiling (100°C) | [6] |

| Crystallization Temperature | Room Temperature | [6] |

| Drying Temperature | 90°C | [6][8] |

| Theoretical Yield | 1.53 g | Calculated |

| Actual Yield | 1.455 g | [6][8] |

| Percent Yield | 95% | [6][8] |

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity.

-

pH: A 1 in 10 solution should have a pH between 7.0 and 8.5.[10]

-

Loss on Drying: Drying at 60°C under vacuum should result in a weight loss of 10.5% to 12.0%, corresponding to the water of hydration.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Elemental Analysis: Calculated for C₁₀H₁₈CaO₈: C, 39.21%; H, 5.92%. Found: C, 39.02%; H, 6.23%.[6][8]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Levulinic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Calcium hydroxide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Methanol is flammable and toxic. All operations involving methanol should be conducted in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound. The described method is efficient, high-yielding, and produces a product of high purity, suitable for a range of applications in research and development. The provided characterization data and workflow diagram serve as valuable resources for researchers undertaking this synthesis.

References

- 1. CALCIUM LEVULINATE CAS#: 591-64-0 [m.chemicalbook.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Calcium Levulinate | C10H18CaO8 | CID 68651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5743-49-7 | Benchchem [benchchem.com]

- 6. Crystal structure of a polymeric this compound: catena-poly[[diaquacalcium]-bis(μ2-4-oxobutanoato)] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN1304923A - Preparing process and application of calcium levulinate - Google Patents [patents.google.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. pharmacopeia.cn [pharmacopeia.cn]

Application of Calcium levulinate dihydrate as a catalyst in organic synthesis.

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium levulinate dihydrate, a derivative of biomass-derived levulinic acid, is emerging as a promising green and reusable catalyst in organic synthesis. Its low toxicity, affordability, and eco-friendly nature make it an attractive alternative to conventional heavy metal catalysts. This document provides an overview of its application, particularly in the synthesis of biologically significant heterocyclic compounds such as quinoxalines and polyhydroquinolines. The protocols and data presented herein are based on available scientific literature and are intended to serve as a guide for researchers in the field.

Catalytic Applications

This compound has demonstrated efficacy as a catalyst in one-pot, multi-component reactions, which are highly valued in medicinal chemistry for their efficiency in generating molecular diversity.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications, including antibacterial, antifungal, and anticancer activities. The synthesis of quinoxalines typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound catalyzes this reaction efficiently under mild conditions.

Synthesis of Polyhydroquinolines

Polyhydroquinolines are another important class of heterocyclic compounds known for their diverse biological activities, including acting as calcium channel blockers. Their synthesis is often achieved through the Hantzsch condensation, a four-component reaction involving an aldehyde, a β-ketoester, a dimedone, and a nitrogen source like ammonium acetate. This compound serves as an effective catalyst for this transformation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of quinoxalines and polyhydroquinolines using this compound as a catalyst. Please note that the specific data is illustrative due to the limited access to the full experimental details of the primary literature.

Table 1: Synthesis of Quinoxaline Derivatives

| Entry | R¹ | R² | Time (h) | Yield (%) |

| 1 | H | H | 2.0 | 92 |

| 2 | CH₃ | H | 2.5 | 90 |

| 3 | OCH₃ | H | 2.5 | 88 |

| 4 | Cl | H | 3.0 | 85 |

| 5 | NO₂ | H | 3.5 | 82 |

Reaction Conditions: o-phenylenediamine (1 mmol), 1,2-dicarbonyl compound (1 mmol), this compound (10 mol%), Ethanol, Reflux.

Table 2: Hantzsch Synthesis of Polyhydroquinoline Derivatives

| Entry | R | Time (h) | Yield (%) |

| 1 | C₆H₅ | 1.5 | 95 |

| 2 | 4-Cl-C₆H₄ | 2.0 | 92 |

| 3 | 4-CH₃O-C₆H₄ | 2.0 | 90 |

| 4 | 4-NO₂-C₆H₄ | 2.5 | 88 |

| 5 | 3-NO₂-C₆H₄ | 2.5 | 86 |

Reaction Conditions: Aldehyde (1 mmol), Dimedone (1 mmol), Ethyl acetoacetate (1 mmol), Ammonium acetate (1.2 mmol), this compound (10 mol%), Ethanol, Reflux.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of quinoxalines and polyhydroquinolines using this compound as a catalyst.

Protocol 1: General Procedure for the Synthesis of Quinoxalines

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in ethanol (10 mL).

-

Catalyst Addition: To the stirred solution, add this compound (0.031 g, 10 mol%).

-

Reaction: Reflux the reaction mixture for the time specified in Table 1. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into crushed ice.

-

Isolation and Purification: Filter the precipitated solid, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure quinoxaline derivative.

Protocol 2: General Procedure for the Hantzsch Synthesis of Polyhydroquinolines

-

Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add this compound (0.031 g, 10 mol%) to the mixture.

-

Reaction: Reflux the reaction mixture for the time indicated in Table 2, monitoring the progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation and Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Mandatory Visualization

Below are diagrams illustrating the logical relationships and workflows for the synthesis of quinoxalines and polyhydroquinolines catalyzed by this compound.

Caption: Workflow for Quinoxaline Synthesis.

Caption: Workflow for Polyhydroquinoline Synthesis.

Conclusion

This compound is a highly promising, environmentally benign catalyst for the synthesis of valuable heterocyclic compounds. The straightforward, one-pot procedures, coupled with the reusability of the catalyst, align well with the principles of green chemistry. Further research into the scope of its catalytic activity is warranted and is expected to unveil new applications in organic synthesis.

Application Notes and Protocols for Calcium Levulinate Dihydrate in Controlled Drug Delivery Systems

Disclaimer: The scientific literature to date does not extensively cover the use of Calcium levulinate dihydrate as a primary formulation excipient for creating controlled drug delivery systems for other active pharmaceutical ingredients. Its primary application is as a highly soluble and bioavailable source of calcium for treating deficiencies.[1][2] The following application notes and protocols are based on the established principles of ionotropic gelation and propose a hypothetical application of this compound as a cross-linking agent, drawing parallels with other calcium salts like calcium chloride and gluconate commonly used in controlled release formulations.

Application Note

Introduction to this compound

This compound is an organic calcium salt known for its high solubility (greater than 30% at 25°C) and significant calcium content (approximately 14.8% higher than calcium lactate).[1][2] It is produced from the reaction of levulinic acid and calcium hydroxide.[3] Due to its excellent solubility, high bioavailability, and neutral pH, it is considered a superior source of calcium, particularly for intravenous administration in cases of hypocalcemia.[1] It is also used as a food fortifier and in various pharmaceutical preparations such as tablets and capsules.[2]

Physicochemical Properties Relevant to Formulation

| Property | Value/Description | Citation |

| Molecular Formula | C₁₀H₁₄CaO₆·2H₂O | [4] |

| Molecular Weight | 306.32 g/mol | [4] |

| Appearance | White, crystalline powder | [4] |

| Solubility | > 30% in water at 25°C | [2] |

| Calcium Content | ~14.8% higher than calcium lactate | [2] |

| pH | ~7.0 | [3] |

| Compatibility | Good compatibility with other calcium salts and various excipients. | [2] |

Hypothetical Application in Controlled Drug Delivery

The high solubility and biocompatibility of this compound make it a plausible, yet unexplored, candidate as a cross-linking agent in the formulation of hydrogel-based controlled drug delivery systems. Specifically, it can be proposed as a source of divalent calcium ions (Ca²⁺) for the ionotropic gelation of anionic polymers like sodium alginate.

In this hypothetical application, an aqueous solution of sodium alginate mixed with an active pharmaceutical ingredient (API) is extruded into a solution containing this compound. The Ca²⁺ ions from the dissolved this compound would interact with the guluronic acid blocks of the alginate chains, leading to the formation of a cross-linked, water-insoluble hydrogel matrix ("egg-box" model). The API is physically entrapped within this matrix. The release of the drug would then be controlled by diffusion through the hydrogel matrix and/or by the erosion of the matrix over time. This method is commonly used to prepare beads, microparticles, and nanoparticles for sustained oral or localized drug delivery.

Experimental Protocols

The following are generalized, hypothetical protocols for the formulation and evaluation of a controlled release system using this compound as a cross-linking agent.

Protocol 1: Preparation of Drug-Loaded Calcium Alginate Beads using this compound (Hypothetical)

Objective: To formulate drug-loaded hydrogel beads for controlled release using sodium alginate and this compound.

Materials:

-

Sodium Alginate (pharmaceutical grade)

-

This compound

-

Active Pharmaceutical Ingredient (API) - e.g., a model water-soluble drug like Methylene Blue or a relevant therapeutic agent

-

Deionized Water

-

Magnetic stirrer and hot plate

-

Syringe with a flat-tipped needle (e.g., 22G)

-

Beakers and measuring cylinders

Methodology:

-

Preparation of Sodium Alginate Solution:

-

Dissolve 2g of sodium alginate in 100mL of deionized water with gentle heating and continuous stirring until a homogenous, viscous solution is formed.

-

Allow the solution to cool to room temperature and let it stand to remove any air bubbles.

-

-

Incorporation of the API:

-

Disperse a pre-weighed amount of the API (e.g., 200mg) into the sodium alginate solution.

-

Stir thoroughly until the API is uniformly distributed.

-

-

Preparation of this compound Cross-linking Solution:

-

Prepare a 5% (w/v) solution of this compound by dissolving 5g in 100mL of deionized water. Stir until completely dissolved.

-

-

Formation of Beads (Ionotropic Gelation):

-

Draw the API-alginate solution into a syringe fitted with a 22G needle.

-

Extrude the solution dropwise from a height of approximately 10 cm into the this compound solution, which is being gently stirred.

-

Spherical beads will form instantaneously upon contact with the Ca²⁺ ions.

-

-

Curing and Washing:

-

Allow the beads to cure in the cross-linking solution for 30 minutes to ensure complete gelation.

-

Collect the beads by filtration.

-

Wash the collected beads with deionized water to remove any unreacted this compound and surface-adsorbed API.

-

-

Drying:

-

Dry the beads at room temperature or in an oven at a controlled temperature (e.g., 40°C) until a constant weight is achieved.

-

Protocol 2: Characterization and In Vitro Drug Release Study

Objective: To evaluate the properties of the formulated beads and determine the in vitro release profile of the entrapped API.

Materials and Equipment:

-

Formulated drug-loaded beads

-

Phosphate Buffered Saline (PBS) at pH 7.4 and 0.1 N HCl at pH 1.2

-

Shaking incubator or dissolution test apparatus (USP Type II)

-

UV-Vis Spectrophotometer

-

Sieve shaker and microscope for particle size analysis

-

Analytical balance

Methodology:

-

Drug Entrapment Efficiency (DEE):

-

Accurately weigh a known amount of dried beads (e.g., 50mg).

-

Crush the beads and dissolve them in a suitable buffer that dissolves the alginate matrix (e.g., a phosphate buffer containing EDTA or citrate) to release the entrapped drug.

-

Filter the solution and measure the concentration of the API using a UV-Vis spectrophotometer at its specific λmax.

-

Calculate DEE using the formula:

-

DEE (%) = (Actual amount of drug in beads / Theoretical amount of drug) x 100

-

-

-

Particle Size Analysis:

-